PU141 vs. PU139: CBP/p300 Selectivity vs. Pan-HAT Inhibition in Biochemical Assays
PU141 demonstrates selective inhibition of CBP and p300, whereas its N-phenyl analog PU139 functions as a pan-HAT inhibitor. In vitro selectivity profiling shows PU139 blocks Gcn5, PCAF, CBP, and p300 [1]. Quantitative IC₅₀ values for PU141 against p300 are 5.9 µM [2], while PU139 shows IC₅₀ values of 5.35 µM for p300, 2.49 µM for CBP, 8.39 µM for Gcn5, and 9.74 µM for PCAF [3].
| Evidence Dimension | HAT Enzyme Selectivity Profile |
|---|---|
| Target Compound Data | PU141: selective for CBP and p300; p300 IC₅₀ = 5.9 µM [2] |
| Comparator Or Baseline | PU139: pan-HAT inhibitor; p300 IC₅₀ = 5.35 µM, CBP IC₅₀ = 2.49 µM, Gcn5 IC₅₀ = 8.39 µM, PCAF IC₅₀ = 9.74 µM [3] |
| Quantified Difference | PU141 lacks activity against Gcn5 and PCAF at tested concentrations, defining it as a selective CBP/p300 inhibitor |
| Conditions | In vitro HAT activity assays using recombinant enzymes |
Why This Matters
This selectivity difference is critical for isolating the specific biological roles of CBP/p300 in transcriptional regulation without confounding off-target HAT inhibition.
- [1] Gajer JM, Furdas SD, Gründer A, Gothwal M, Heinicke U, Keller K, et al. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. Oncogenesis. 2015 Feb 9;4(2):e137. View Source
- [2] Ramakrishnan J, Magudeeswaran S, Poomani K. Investigation of intermolecular interactions and binding mechanism of PU139 and PU141 molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis. SSRN. 2020 Feb 3. View Source
- [3] Furdas SD, Shekfeh S, Bissinger EM, Wagner JM, Schlimme S, Valkov V, et al. Synthesis and biological testing of novel pyridoisothiazolones as histone acetyltransferase inhibitors. Bioorg Med Chem. 2011 Jun 15;19(12):3678-89. View Source
